12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene
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Overview
Description
12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound that features a unique combination of azetidine, triazole, and thia-diazatricyclo structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where azides and alkynes react to form the triazole ring. The azetidine ring can be introduced through nucleophilic substitution reactions, while the thia-diazatricyclo structure is formed via cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The azetidine and thia-diazatricyclo structures contribute to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acids
- 1,2,4-Triazole derivatives
Uniqueness
12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene is unique due to its combination of azetidine, triazole, and thia-diazatricyclo structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
12-[3-(triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-2-10-11(3-1)21-14-12(10)13(15-8-16-14)19-6-9(7-19)20-17-4-5-18-20/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSKZCWQXQUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CC(C4)N5N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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